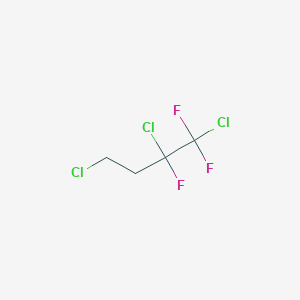

1,2,4-Trichloro-1,1,2-trifluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4-trichloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSMKNWCCZMNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382177 | |

| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261760-97-8 | |

| Record name | 1,2,4-Trichloro-1,1,2-trifluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1,2,4-Trichloro-1,1,2-trifluorobutane CAS number 261760-97-8"

[1][2][3][4][5]

Executive Summary

This compound (C₄H₄Cl₃F₃) is a mixed-haloalkane telomer primarily utilized as a high-value intermediate in the synthesis of fluorinated olefins and dienes.[1][2][3] Characterized by its specific halogenation pattern—containing a terminal chlorodifluoromethyl group and a vicinal chlorofluoromethylene moiety—it serves as a critical probe for studying halonium ion intermediates and as a precursor for advanced fluoropolymers. This guide details its physicochemical profile, synthesis pathways, and applications in drug development and materials science.

Chemical Identity & Physicochemical Profile

The compound exhibits a unique structure derived from the telomerization of chlorotrifluoroethylene (CTFE) and ethylene derivatives. Its high density and halogen content make it an effective solvent for specialized fluorous-phase reactions, though its primary value lies in its reactivity as a building block.

Table 1: Nomenclature and Identification

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 261760-97-8 |

| Molecular Formula | C₄H₄Cl₃F₃ |

| Molecular Weight | 215.43 g/mol |

| SMILES | ClCCC(C(Cl)(F)F)(Cl)F (Isomeric representation) |

| InChI Key | UTSMKNWCCZMNHL-UHFFFAOYSA-N |

| Structural Motif | Linear butane chain with terminal and vicinal halogenation |

Table 2: Physical Properties (Experimental & Predicted)

| Property | Value | Source/Validation |

| Boiling Point | 134–136 °C | Experimental (Atmospheric Pressure) |

| Density | 1.484 ± 0.06 g/cm³ | Predicted (ACD/Labs) |

| Refractive Index | ~1.42 | Estimated based on haloalkane trends |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water | Lipophilic/Fluorous nature |

| Appearance | Colorless to pale yellow liquid | Standard State |

Synthesis & Manufacturing Methodologies

The synthesis of this compound is non-trivial and typically involves the controlled chlorination of fluorinated alkene precursors. The structural integrity of the CF2Cl-CFCl- moiety is preserved through electrophilic addition mechanisms.

Primary Synthetic Route: Chlorination of Fluoroalkenes

The most authoritative synthesis involves the electrophilic addition of elemental chlorine (Cl₂) to 4-chloro-1,1,2-trifluorobut-1-ene . This pathway is favored for its high regioselectivity, driven by the formation of bridged chloronium ion intermediates which prevent rearrangement.

-

Precursor: 4-chloro-1,1,2-trifluorobut-1-ene (Derived from CTFE/Ethylene telomerization).

-

Reagent: Chlorine gas (Cl₂) in Methylene Chloride (CH₂Cl₂).

-

Mechanism: Electrophilic attack of Cl⁺ on the electron-deficient fluoroalkene double bond, followed by nucleophilic attack of Cl⁻.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and the critical halonium ion intermediate that dictates the product's stereochemistry.

Figure 1: Synthetic pathway via electrophilic chlorination of the fluoroalkene precursor.[4]

Applications in Research & Drug Development

While not a direct active pharmaceutical ingredient (API), this compound serves as a vital synthon (synthetic building block) in medicinal chemistry and materials science.

Fluorinated Moiety Introduction

The CF2Cl-CFCl- group acts as a "masked" functionality. Through reductive dechlorination (using Zn or Mg), researchers can regenerate the difluorovinyl group (CF2=CF-) within a complex molecule, allowing for the late-stage introduction of fluorinated olefins into drug candidates. This is crucial for modulating metabolic stability and lipophilicity in bioactive molecules.

Mechanistic Probe for Halonium Ions

Research cited in defense and physical organic chemistry literature utilizes this compound to study the stability of trifluorochloronium ions . The steric and electronic effects of the fluorine atoms on the butane chain provide a unique environment to observe "open" vs. "bridged" ion behavior, aiding in the design of stereoselective halogenation reactions.

Precursor to Fluorinated Dienes

In polymer chemistry, this compound is a precursor to 1,1,2-trifluoro-1,3-butadiene . This conversion is achieved via dehydrochlorination, yielding a monomer used in the production of high-performance elastomers resistant to aggressive chemical environments.

Handling, Safety & Protocols

As a halogenated alkane, strict safety protocols are required to mitigate toxicity and environmental impact.

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH) to neutralize excess Cl₂.

-

Solvent System: Dissolve 10 mmol of 4-chloro-1,1,2-trifluorobut-1-ene in 20 mL of anhydrous CH₂Cl₂.

-

Chlorination: Cool the solution to 0°C. Slowly bubble Cl₂ gas through the solution while monitoring the temperature. Maintain <10°C to prevent radical side reactions.

-

Endpoint: Monitor reaction progress via GC-MS. The reaction is complete when the alkene peak disappears.

-

Workup: Purge the solution with N₂ to remove excess Cl₂. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Distill the crude oil (BP 134-136°C) to obtain the pure product.

Safety Data Sheet (SDS) Summary

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

-

Storage: Store in a cool, dry place away from strong reducing agents (e.g., alkali metals) to prevent exothermic decomposition.

References

- Burton, D. J., & Yang, Z. Y. (1996). Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl. Tetrahedron.

-

Haufe, G. (2008). Rearrangement of 3-Membered 1,1,2-Trifluorobromonium and Iodonium Ions. Defense Technical Information Center (DTIC).

-

PubChem Compound Summary. (2025). This compound (CID 2782622). National Center for Biotechnology Information.

-

ChemicalBook. (2024).[3] Product Specifications for CAS 261760-97-8.

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Trichloro-1,1,2-trifluorobutane

Introduction

1,2,4-Trichloro-1,1,2-trifluorobutane is a halogenated hydrocarbon, a class of compounds that has garnered significant interest across various scientific and industrial domains. The strategic placement of chlorine and fluorine atoms on the butane backbone imparts unique physicochemical characteristics that are pivotal to its potential applications. This guide provides a comprehensive exploration of these properties, offering a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Due to the limited availability of direct experimental data for this compound, this guide presents a combination of computationally predicted data for the target molecule and experimental data for its isomer, 2,2,4-Trichloro-1,1,1-trifluorobutane, for comparative analysis. This approach allows for a robust understanding of the compound's likely characteristics while maintaining scientific transparency. Furthermore, this document details the standard experimental methodologies for the determination of these properties, providing a framework for empirical validation.

Molecular Structure and Isomerism

The molecular formula for this compound is C₄H₄Cl₃F₃. The arrangement of its constituent atoms is crucial in defining its physical and chemical behavior. The presence of multiple halogen atoms leads to a complex stereochemistry, which can significantly influence its properties.

Structural Isomerism: It is important to distinguish this compound from its isomers, such as 2,2,4-Trichloro-1,1,1-trifluorobutane. While sharing the same molecular formula, the different placement of the halogen atoms results in distinct physicochemical properties.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The interplay of molecular weight, intermolecular forces, and molecular geometry dictates the physical state and thermal properties of a substance. For halogenated hydrocarbons, the high electronegativity of the halogen atoms introduces polarity, which can lead to dipole-dipole interactions, influencing properties such as boiling point and solubility.

Summary of Physicochemical Data

The following table summarizes the available computed data for this compound and the experimental data for its isomer, 2,2,4-Trichloro-1,1,1-trifluorobutane.

| Property | This compound (Computed) | 2,2,4-Trichloro-1,1,1-trifluorobutane (Experimental) |

| Molecular Formula | C₄H₄Cl₃F₃ | C₄H₄Cl₃F₃ |

| Molecular Weight | 215.43 g/mol | 215.43 g/mol |

| Density | Data not available | 1.484 g/cm³[1] |

| Boiling Point | Data not available | 131.2 °C at 760 mmHg[1] |

| Melting Point | Data not available | Data not available |

| Vapor Pressure | Data not available | 11.5 mmHg at 25°C[1] |

| Water Solubility | Predicted to be low | Data not available |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | Data not available |

Note: Computed data is sourced from PubChem and should be considered as an estimation. Experimental data for the isomer is provided for comparative purposes.

In-depth Analysis of Key Properties

Density: The density of the isomer 2,2,4-Trichloro-1,1,1-trifluorobutane is 1.484 g/cm³[1]. This value, significantly higher than that of water, is characteristic of polyhalogenated alkanes due to the high atomic masses of chlorine and fluorine. It is anticipated that this compound would exhibit a similarly high density.

Boiling Point: The experimental boiling point of 2,2,4-Trichloro-1,1,1-trifluorobutane is 131.2 °C at 760 mmHg[1]. The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For halogenated hydrocarbons, these are predominantly London dispersion forces and dipole-dipole interactions. The relatively high boiling point of the isomer suggests that these forces are significant. The exact boiling point of this compound may differ based on the specific arrangement of its polar C-Cl and C-F bonds and the overall molecular symmetry which affects the net dipole moment.

Vapor Pressure: The vapor pressure of 2,2,4-Trichloro-1,1,1-trifluorobutane is reported as 11.5 mmHg at 25°C[1]. This indicates a moderate volatility at room temperature. Vapor pressure is inversely related to the strength of intermolecular forces; stronger forces result in lower vapor pressure.

Solubility: While specific experimental data on the water solubility of this compound is unavailable, halogenated hydrocarbons are generally characterized by low aqueous solubility. The computed LogP value of 3.5 for the target compound suggests it is significantly more soluble in nonpolar organic solvents than in water. This property is critical in applications such as extraction and as a non-aqueous reaction medium.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the computationally predicted properties of this compound should be validated through experimental determination. The following outlines standard methodologies for key properties.

Workflow for Property Determination

Caption: Experimental workflow for determining physicochemical properties.

Detailed Experimental Protocols

1. Boiling Point Determination (Ebulliometry):

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. Ebulliometry measures this temperature under controlled pressure.

-

Apparatus: A standard ebulliometer equipped with a heating mantle, a condenser, and a calibrated thermometer or temperature probe.

-

Procedure:

-

Place a known volume of the purified this compound into the ebulliometer.

-

Heat the liquid gently until it reaches a steady boil.

-

Record the temperature at which the liquid and vapor phases are in equilibrium, ensuring the thermometer bulb is immersed in the vapor phase.

-

Record the ambient atmospheric pressure. For high-purity substances, the boiling point should remain constant during the measurement.

-

2. Vapor Pressure Measurement (Static Method):

-

Principle: The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.

-

Procedure:

-

Introduce a small, degassed sample of this compound into the sample cell.

-

Evacuate the cell to remove any residual air.

-

Allow the sample to reach thermal equilibrium at a set temperature.

-

Record the pressure reading from the transducer, which corresponds to the vapor pressure of the substance at that temperature.

-

Repeat the measurement at various temperatures to establish the vapor pressure curve.

-

3. Solubility Determination (Shake-Flask Method):

-

Principle: This method determines the saturation concentration of a solute in a solvent by establishing equilibrium between the two.

-

Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., Gas Chromatography).

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Agitate the mixture in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to separate the undissolved solute from the aqueous phase.

-

Carefully extract an aliquot of the aqueous phase and determine the concentration of the dissolved this compound using a calibrated analytical method.

-

Safety, Handling, and Environmental Considerations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals. Use tightly sealed containers to prevent leakage and evaporation.

-

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter waterways.

-

Environmental Fate: Halogenated hydrocarbons can be persistent in the environment and may have the potential for bioaccumulation. Responsible handling and disposal are crucial to minimize environmental impact.

Potential Applications and Future Research

The unique combination of properties imparted by the chlorine and fluorine substituents suggests several potential applications for this compound and its isomers.

-

Specialty Solvents: Their low polarity and high density make them suitable as solvents for specific chemical reactions, extractions, or as cleaning agents for industrial applications.

-

Chemical Intermediates: The reactivity of the C-Cl bonds can be exploited in organic synthesis to introduce the trifluorobutyl moiety into more complex molecules, which is of interest in the development of pharmaceuticals and agrochemicals.

-

Dielectric Fluids and Heat Transfer Agents: The thermal stability and electrical insulating properties of some halogenated hydrocarbons make them candidates for use in transformers and as heat transfer fluids.

Further research is necessary to fully characterize the physicochemical properties of this compound through experimental validation. Elucidating its reactivity, toxicity, and environmental fate will be critical in determining its viability for various applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 1,2,4-Trichloro-1,1,2-trifluorobutane

The following technical guide details the spectroscopic characterization of 1,2,4-Trichloro-1,1,2-trifluorobutane , a halogenated intermediate critical in the synthesis of fluoropolymers and specialized agrochemical motifs.

This guide synthesizes experimental data points referenced in peer-reviewed organic chemistry literature (specifically the work of Shellhamer et al.) with standard structural assignment principles to provide a robust reference for analytical validation.

Executive Summary & Structural Logic

The molecule This compound presents a unique analytical challenge due to the presence of a chiral center at C2 and a highly halogenated terminus. The structure consists of a chlorodifluoromethyl group (C1) adjacent to a chlorofluoromethyl group (C2), followed by an ethylene linker terminating in a primary chloride.

Structural Connectivity: Cl-CF₂(C1) — CFCl(C2) — CH₂(C3) — CH₂Cl(C4)

Key Stereochemical Considerations

-

Chirality at C2: The Carbon-2 position is chiral (

). -

Diastereotopicity: The two fluorine atoms on C1 are diastereotopic due to the adjacent chiral center at C2. This results in a complex AB pattern in the ¹⁹F NMR spectrum rather than a simple singlet.

Mass Spectrometry (GC-MS) Data

The mass spectrum of this compound is dominated by the characteristic isotope clusters of a trichlorinated species (

Fragmentation Pattern Analysis

The ionization usually proceeds via electron impact (EI, 70 eV).

| Fragment Ion (m/z) | Assignment | Mechanistic Insight |

| 214 / 216 / 218 | Molecular Ion (Weak). Shows characteristic Cl₃ pattern (100:96:31 intensity ratio). | |

| 179 / 181 | Loss of one chlorine atom (likely from C4 or C2). | |

| 165 / 167 | McLafferty-type rearrangement or direct cleavage of the C3-C4 bond. | |

| 85 / 87 | Base Peak (Diagnostic). Characteristic alpha-cleavage of the terminal chlorodifluoromethyl group. | |

| 49 / 51 | Terminal chloromethyl fragment. |

Application Note: In GC-MS analysis, look for the

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The following data represents the consensus spectral assignments based on the Shellhamer et al. (2008) dataset and standard substituent chemical shift additivity rules for fluorinated alkanes.

A. ¹H NMR (Proton)

Solvent: CDCl₃, 400 MHz

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 3.65 - 3.75 | Triplet (t) | 2H | H-4 ( | |

| 2.35 - 2.55 | Multiplet (m) | 2H | H-3 ( | Complex coupling to F-2 and H-4. |

B. ¹⁹F NMR (Fluorine)

Solvent: CDCl₃, 376 MHz (referenced to CFCl₃)

| Chemical Shift ( | Multiplicity | Assignment | Structural Note |

| -68.0 to -72.0 | AB System (dd) | F-1a, F-1b ( | Diastereotopic fluorines. Large geminal coupling ( |

| -115.0 to -125.0 | Multiplet | F-2 ( | Chiral center fluorine. Shows vicinal coupling to F-1 and H-3. |

C. ¹³C NMR (Carbon)

Solvent: CDCl₃, 100 MHz

| Chemical Shift ( | Splitting | Assignment |

| 122.5 | Triplet of Doublets ( | C-1 ( |

| 96.8 | Doublet of Triplets ( | C-2 ( |

| 39.5 | Singlet (s) | C-4 ( |

| 34.2 | Doublet ( | C-3 ( |

Infrared Spectroscopy (FT-IR)

Key diagnostic bands typically observed in neat liquid film:

-

2960 - 2850 cm⁻¹: C-H stretching (aliphatic).

-

1100 - 1250 cm⁻¹: C-F stretching (Very strong, broad).

-

700 - 800 cm⁻¹: C-Cl stretching.

Experimental Protocol: Synthesis & Isolation

The most authoritative route to this molecule is the electrophilic addition of chlorine to 4-chloro-1,1,2-trifluorobut-1-ene . This protocol ensures high regioselectivity.

Reaction:

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction vessel with 4-chloro-1,1,2-trifluorobut-1-ene (1.0 eq) and anhydrous dichloromethane (DCM).

-

Chlorination: Cool the solution to 0°C. Bubble dry Chlorine gas (

) slowly through the solution. -

Monitoring: Monitor reaction progress via ¹⁹F NMR. The disappearance of the vinylic fluorine signals (-90 to -110 ppm region) indicates completion.

-

Quenching: Purge excess

with nitrogen gas. Wash the organic layer with 10% -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Distill under reduced pressure. (Note: The product is stable but should be stored away from strong nucleophiles).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the identity of this compound during a development campaign.

Caption: Analytical decision tree for confirming the synthesis of this compound.

References

-

Shellhamer, D. F., et al. (2008).[1] "Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions." The Journal of Organic Chemistry, 73(12), 4532–4538.[1]

-

PubChem. (n.d.).[2] "Compound Summary: this compound (CID 2782622)." National Library of Medicine.

-

GuideChem. (n.d.). "CAS 261760-97-8 Profile."

Sources

"material compatibility of 1,2,4-Trichloro-1,1,2-trifluorobutane"

An In-depth Technical Guide to the Material Compatibility of 1,2,4-Trichloro-1,1,2-trifluorobutane

Introduction: The Critical Imperative of Material Compatibility

This compound (C₄H₄Cl₃F₃) is a halogenated hydrocarbon whose unique physicochemical properties suggest its potential as a specialized solvent or reaction medium in advanced materials and chemical synthesis.[1] Like many fluorinated and chlorinated compounds, it offers a combination of properties such as non-polarity, high density, and specific thermal characteristics.[1] These attributes make it a candidate for applications ranging from the processing of fluoropolymers to a medium for reactions requiring precise environmental control.

However, the successful and safe implementation of this compound in any research, development, or manufacturing process is fundamentally dependent on a thorough understanding of its compatibility with the materials it will contact. Material incompatibility can lead to catastrophic failures, including the degradation of critical components like seals and gaskets, contamination of high-purity processes, and the creation of hazardous conditions. This is particularly salient in the pharmaceutical and drug development sectors, where product purity and process integrity are paramount.

This guide provides a comprehensive framework for researchers, scientists, and engineers to evaluate and establish the material compatibility of this compound. In the absence of extensive published compatibility data for this specific molecule, this document emphasizes the foundational principles of chemical reactivity, standardized testing methodologies, and a logical, self-validating workflow for material selection. Our objective is to empower the user to move beyond generic chemical resistance charts and to generate reliable, application-specific compatibility data.

Section 1: Physicochemical Profile and Predicted Reactivity

A material's response to a chemical is dictated by the physicochemical properties of that chemical. This compound is a complex molecule whose compatibility behavior is governed by the interplay of its carbon-fluorine and carbon-chlorine bonds.

1.1 Core Chemical Properties

Basic identifiers and computed properties for this compound provide the starting point for our analysis.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₃F₃ | PubChem[2] |

| Molecular Weight | 215.42 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 261760-97-8 | PubChem[2] |

1.2 Predicted Chemical Reactivity

The reactivity of halogenated hydrocarbons is largely a function of the strength of the carbon-halogen bonds.

-

Carbon-Fluorine Bonds: The C-F bond is one of the strongest in organic chemistry, rendering fluorocarbons very stable and generally inert.[3][4] This high stability suggests that the fluorinated portions of the molecule will not readily react with most materials.

-

Carbon-Chlorine Bonds: The C-Cl bonds are significantly weaker and more reactive than C-F bonds. These sites are the most likely points of chemical attack, particularly from strong nucleophiles or bases.

-

General Inertness: Fluorinated organic compounds are chemically inert in many situations.[5] However, they can react under specific conditions. Prolonged skin contact with similar compounds may cause defatting and dermatitis, suggesting a strong solvent effect on lipids and nonpolar substances.[6]

-

Incompatibilities: Based on data for isomers and related compounds, this compound should be considered incompatible with:

The primary mechanism of material interaction is therefore predicted to be physical (as a solvent) rather than chemical for most common materials. This means that swelling, softening, and the extraction of plasticizers are the most probable modes of failure for polymers and elastomers.

Section 2: A Systematic Framework for Compatibility Assessment

A robust material selection process is not a single decision but a multi-stage validation workflow. This section outlines a logical progression from initial screening to definitive experimental verification.

Caption: Logical workflow for material selection and compatibility validation.

2.1 Key Failure Modes to Evaluate

When testing, it is crucial to look for specific signs of incompatibility:

-

For Plastics:

-

Swelling/Shrinkage: Changes in dimensions and weight.

-

Chemical Attack: Discoloration, clouding, or crazing on the surface.

-

Mechanical Degradation: Loss of tensile strength, flexibility, or impact resistance. Embrittlement is a critical failure mode.

-

-

For Elastomers:

-

Volume Swell: Absorption of the fluid, leading to dimensional changes and a decrease in hardness. This is a primary concern for sealing applications.

-

Hardening/Embrittlement: Extraction of plasticizers by the solvent, leading to loss of sealing force and potential for cracking.

-

Loss of Elastic Properties: Reduction in elongation at break or changes in compression set.

-

-

For Metals:

-

Corrosion: Pitting, discoloration, or general surface degradation.

-

Weight Change: Indicates material loss due to corrosion.

-

Section 3: Standardized Experimental Protocols

The cornerstone of trustworthy compatibility data is the adherence to standardized, repeatable experimental methods. The following protocols are adapted from internationally recognized standards to provide a self-validating system for testing.

Caption: Standardized experimental workflow for material compatibility testing.

3.1 Protocol for Polymeric Materials (Plastics) (Based on ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents)[8][9][10][11][12]

-

Specimen Preparation:

-

Use at least five standardized test specimens (e.g., ASTM Type I tensile bars) for the test condition and five for the control group.

-

Clean specimens with a mild detergent and dry thoroughly.

-

Causality: Using multiple specimens ensures statistical validity and accounts for any minor variations in the material. The control group is essential to differentiate between changes caused by the chemical and those caused by environmental conditions (e.g., temperature).

-

-

Initial Measurements (Pre-Exposure):

-

Measure the weight of each specimen to the nearest 0.1 mg.

-

Measure the dimensions (length, width, thickness) at three different points for each and average the results.

-

Conduct tensile strength and elongation at break tests on the control specimens according to ASTM D638.

-

Causality: These baseline measurements are the foundation for quantifying change. Without precise initial data, any post-exposure results are meaningless.

-

-

Immersion Procedure:

-

Fully immerse the test specimens in a sealed container filled with this compound. Ensure specimens are not touching each other.

-

The volume of fluid should be at least 10 mL for each gram of specimen material.

-

Place the sealed container in a temperature-controlled environment for a specified duration (e.g., 168 hours at 23°C). The conditions should reflect the intended application's worst-case scenario.

-

Causality: Sealing the container prevents the evaporation of the test fluid, ensuring consistent exposure. Standardizing time and temperature allows for repeatable and comparable results.

-

-

Post-Exposure Analysis:

-

Remove specimens from the fluid, and lightly pat them dry with a lint-free cloth.

-

Immediately re-weigh and re-measure the dimensions of each specimen.

-

Conduct a thorough visual inspection for any signs of crazing, discoloration, swelling, or degradation.

-

Allow a subset of specimens to dry in a desiccator for 24 hours and re-weigh to assess the amount of absorbed fluid versus extracted material.

-

Perform tensile strength and elongation tests on the exposed specimens and compare the results to the control group.

-

Causality: Immediate measurement after removal captures the maximum swelling effect. Subsequent drying and testing reveal permanent changes to the material's structure and mechanical integrity.

-

3.2 Protocol for Elastomers (Based on ISO 1817 - Rubber, vulcanized or thermoplastic — Determination of the effect of liquids)[13]

-

Specimen Preparation:

-

Use standardized test pieces (e.g., O-rings or rectangular blocks). Prepare at least three specimens for each test.

-

Causality: Using standardized shapes ensures consistent surface area-to-volume ratios, which influences the rate of fluid absorption.

-

-

Initial Measurements (Pre-Exposure):

-

Measure the weight in air and the weight in a liquid of known density (e.g., distilled water) to determine the initial volume via buoyancy (Archimedes' principle).

-

Measure hardness using a durometer (Shore A or M).

-

Determine tensile strength and elongation at break for a control batch according to ISO 37.[14]

-

Causality: Volume measurement is more accurate than dimensional measurement for irregularly shaped or soft materials. Hardness is a critical indicator of an elastomer's sealing capability and its response to chemical exposure.

-

-

Immersion Procedure:

-

Follow the immersion steps as outlined in Protocol 3.1, ensuring complete submersion of the elastomeric specimens.

-

-

Post-Exposure Analysis:

-

After the immersion period, remove the specimens and immediately perform post-exposure measurements.

-

Re-measure weight in air and weight in liquid to calculate the change in volume (percent swell).

-

Re-measure hardness.

-

Perform tensile strength and elongation at break tests.

-

Causality: For elastomers, the change in volume is a primary indicator of compatibility. A volume swell of over 10-15% is often considered unacceptable for dynamic sealing applications, as it can cause the seal to extrude from its groove.[13]

-

3.3 Protocol for Metals

-

Specimen Preparation:

-

Use clean, polished coupons of the test metal (e.g., 316 Stainless Steel, Aluminum, Brass).

-

Degrease with a suitable solvent (e.g., acetone) and dry completely.

-

-

Initial Measurements (Pre-Exposure):

-

Measure the weight of each coupon to the nearest 0.1 mg.

-

Photograph each coupon for a visual baseline.

-

-

Immersion Procedure:

-

Follow the immersion steps as outlined in Protocol 3.1. If testing at elevated temperatures, ensure the container is pressure-rated to handle the vapor pressure of the solvent.

-

-

Post-Exposure Analysis:

-

Remove coupons, clean with a soft brush and solvent to remove any residue, and dry.

-

Re-weigh each coupon to determine any mass loss or gain.

-

Visually inspect under magnification for any signs of pitting, etching, or discoloration and compare with the initial photographs.

-

Causality: Mass loss is a direct measure of corrosion. Visual inspection can reveal localized corrosion like pitting, which can be more damaging than uniform corrosion and might not be apparent from mass change alone.

-

Section 4: Data Interpretation and Reporting

Table 4.1: Example Data Summary for Plastic Compatibility (ASTM D543)

| Material | Property | Control (Unexposed) | Exposed (168h @ 23°C) | % Change | Visual Assessment |

| Polypropylene | Weight (g) | 1.5021 | 1.5322 | +2.0% | No change |

| Tensile Strength (MPa) | 34.5 | 30.1 | -12.8% | ||

| Polycarbonate | Weight (g) | 1.8554 | 1.8610 | +0.3% | Severe crazing |

| Tensile Strength (MPa) | 62.1 | 15.7 (brittle failure) | -74.7% |

Table 4.2: Example Data Summary for Elastomer Compatibility (ISO 1817)

| Material | Property | Control (Unexposed) | Exposed (168h @ 23°C) | % Change | Rating |

| FKM (Viton®) | Volume Swell (%) | N/A | N/A | +1.5% | Excellent |

| Hardness (Shore A) | 75 | 73 | -2 pts | ||

| EPDM | Volume Swell (%) | N/A | N/A | +125% | Severe Swell |

| Hardness (Shore A) | 70 | 35 | -35 pts |

Conclusion

The selection of materials for use with this compound demands a rigorous, evidence-based approach. Due to the lack of specific published data, end-users must take on the responsibility of experimental validation. By leveraging the foundational principles of chemical reactivity and adhering to standardized testing protocols such as ASTM D543 and ISO 1817, researchers and engineers can generate reliable, defensible data. This systematic process ensures not only the integrity and performance of the application but also the safety of the personnel involved. The methodologies and frameworks provided in this guide serve as a comprehensive starting point for any professional tasked with integrating this specialized chemical into their work.

References

-

PubChem Compound Summary for CID 2782622, this compound. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 57283061, 1,1,2-Trichloro-3,4,4-trifluorobutane. National Center for Biotechnology Information. [Link]

-

Evaluation of stability tests for elastomeric materials and seals. O-Ring Prüflabor. [Link]

-

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. ASTM International. [Link]

-

Fluorocarbon - Wikipedia. Wikimedia Foundation. [Link]

-

Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Zachariah Group, University of Maryland. [Link]

-

Chemical Compatibility ASTM D543. Intertek. [Link]

-

Rubber Testing Standards: ASTM, ISO, and Key Test Methods. West American Rubber Company. [Link]

-

ASTM D543 Chemical Resistance of Plastics. Infinita Lab. [Link]

-

ASTM D543 Plastic Chemical Resistance. Coi Rubber Products. [Link]

-

ISO 6072:2011 - Compatibility between elastomeric materials and hydraulic fluids. International Organization for Standardization. [Link]

-

Chemical Resistance Testing: Ensure Suitability for Your Application. E Squared. [Link]

Sources

- 1. 2,2,4-Trichloro-1,1,1-trifluorobutane | High-Purity Reagent [benchchem.com]

- 2. This compound | C4H4Cl3F3 | CID 2782622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 4. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 5. Fluorinated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.astm.org [store.astm.org]

- 9. Chemical Compatibility ASTM D543 [intertek.com]

- 10. infinitalab.com [infinitalab.com]

- 11. coirubber.com [coirubber.com]

- 12. e2techtextiles.com [e2techtextiles.com]

- 13. o-ring-prueflabor.de [o-ring-prueflabor.de]

- 14. rubberandseal.com [rubberandseal.com]

"1,2,4-Trichloro-1,1,2-trifluorobutane molecular weight"

An In-Depth Technical Guide to 1,2,4-Trichloro-1,1,2-trifluorobutane

Introduction

This compound is a halogenated alkane with a unique substitution pattern that imparts specific physicochemical properties. Its molecular structure, featuring both chlorine and fluorine atoms on a butane backbone, makes it a subject of interest for various applications, including as a specialized solvent and a key intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, potential applications, and recommended protocols for its characterization and handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Chemical Identity and Core Properties

The fundamental characteristics of a compound are rooted in its molecular structure and weight. These properties dictate its behavior in chemical and physical systems.

1.1 Key Identifiers and Molecular Weight

A precise understanding of a molecule's identity is paramount for any research or development application. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 261760-97-8 | [2][][4][5] |

| Chemical Formula | C₄H₄Cl₃F₃ | [4][6] |

| Molecular Weight | 215.42 g/mol |

Molecular Weight Calculation: The molecular weight is derived from the sum of the atomic weights of its constituent atoms, based on the chemical formula C₄H₄Cl₃F₃.

-

Carbon (C): 4 × 12.011 u = 48.044 u

-

Hydrogen (H): 4 × 1.008 u = 4.032 u

-

Chlorine (Cl): 3 × 35.453 u = 106.359 u

-

Fluorine (F): 3 × 18.998 u = 56.994 u

-

Total Molecular Weight: 215.429 u (rounded to 215.42)

1.2 Physicochemical Properties

While specific experimental data for properties such as boiling point and density are not widely published for this particular isomer, its structural attributes provide a basis for estimating its behavior. The presence of multiple halogen atoms suggests a high density and a relatively low polarity.

| Property | Estimated/Expected Value | Rationale |

| Physical State | Liquid at standard conditions | Halogenated alkanes of this molecular weight are typically liquids. |

| Boiling Point | Moderately high | The molecular weight and polar C-Cl and C-F bonds lead to significant intermolecular forces. |

| Density | Greater than water | The high mass of chlorine and fluorine atoms relative to hydrogen results in a dense compound. |

| Solubility | Low in water; soluble in organic solvents | The molecule has low overall polarity, favoring miscibility with nonpolar solvents. |

Section 2: Synthesis and Mechanism

This compound is noted as a valuable precursor and intermediate in organic synthesis.[1] Its formation can be achieved through specific rearrangement reactions, highlighting the complex chemistry of halogenated compounds.

Synthesis via Halonium Ion Rearrangement

Research has shown that this compound can be synthesized through the rearrangement of five-membered trifluorochloronium ions. This type of reaction involves the formation of a cyclic intermediate which then undergoes ring-opening to yield the final, more stable product. The strategic placement of halogens in the precursor dictates the outcome of the rearrangement.

Below is a generalized workflow for the synthesis and purification of a specialized halogenated compound like this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Section 3: Applications in Research and Development

The unique arrangement of chlorine and fluorine atoms confers specific properties that make this compound a valuable tool in specialized applications.

-

High-Performance Solvent: It can be used as a reaction medium for processes that require a low-polarity environment combined with high density and thermal stability.[1] This is particularly useful for reactions involving nonpolar reagents that require elevated temperatures.

-

Synthetic Intermediate: The molecule serves as a building block in more complex organic syntheses.[1] The differing reactivity of the chlorine atoms at various positions on the butane chain can be exploited for selective nucleophilic substitution reactions.[1] This allows for the controlled introduction of other functional groups.

-

Fluorine Chemistry: Its structure makes it a candidate for studies involving the introduction of trifluoromethyl groups, a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.[1]

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of this compound is essential. The following protocol outlines a standard, self-validating workflow for its characterization.

Caption: A standard analytical workflow for the structural confirmation and purity assessment of the title compound.

Step-by-Step Characterization Methodology:

-

Purity and Molecular Weight Confirmation (GC-MS):

-

Objective: To assess sample purity and confirm the molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Inject the solution into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Expected GC Result: A single major peak, indicating high purity.

-

Expected MS Result: The mass spectrum should show the molecular ion peak (M⁺) corresponding to 215.42 g/mol . Key fragmentation patterns would include the loss of Cl (M-35) and F (M-19) atoms.

-

-

-

Structural Elucidation (NMR Spectroscopy):

-

Objective: To confirm the precise arrangement of atoms in the molecule.

-

Protocol:

-

Dissolve a pure sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected ¹H NMR: The four protons will appear as complex multiplets due to coupling with each other and with the fluorine atom on the adjacent carbon.

-

Expected ¹³C NMR: Four distinct signals corresponding to the four carbon atoms, with splitting patterns determined by C-F coupling.

-

Expected ¹⁹F NMR: Two distinct signals for the -CF₂- and -CFCl- groups, showing coupling to each other and to adjacent protons.

-

-

-

Functional Group Identification (FTIR Spectroscopy):

-

Objective: To identify characteristic covalent bonds.

-

Protocol:

-

Acquire an infrared spectrum of the neat liquid sample.

-

Expected Result: Look for strong absorption bands corresponding to C-F bonds (typically 1000-1400 cm⁻¹) and C-Cl bonds (typically 600-800 cm⁻¹), as well as C-H stretching and bending vibrations.

-

-

Section 5: Safety and Handling

Recommended Handling Procedures:

| Precaution | Specification | Rationale |

| Ventilation | Use only in a well-ventilated area or chemical fume hood. | To minimize inhalation of potentially irritating vapors.[7] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact.[7] |

| Handling | Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. | To prevent respiratory irritation and accidental ingestion.[7] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. | To maintain chemical integrity and prevent accidental release. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds. | To ensure environmental protection and regulatory compliance. |

Conclusion

This compound is a specialized chemical compound whose value lies in its distinct molecular structure. With a molecular weight of 215.42 g/mol , its properties make it a useful high-performance solvent and a versatile intermediate for organic synthesis, particularly in the realm of fluorine chemistry.[1] Proper characterization through a multi-technique analytical workflow is critical to ensure its identity and purity for any application. Adherence to stringent safety protocols, based on the known hazards of similar halogenated alkanes, is essential for its safe handling in a laboratory or industrial setting.

References

- Kemcal. This compound.

- Benchchem. 2,2,4-Trichloro-1,1,1-trifluorobutane | High-Purity Reagent.

- Alfa Chemistry. Fluoroalkanes - Organofluorine.

- DTIC. Rearrangement of 3-Membered 1,1,2-Trifluorobromonium and Iodonium Ions and Comparison of Trifluorochloronium to Fluorocarbeniuim.

- BOC Sciences. CAS 261760-97-8 this compound.

- Sigma-Aldrich. This compound | 261760-97-8.

- PubChem. This compound | C4H4Cl3F3 | CID 2782622.

- Matrix Scientific. SAFETY DATA SHEET this compound.

- Synquest Labs. 2,2,4-Trichloro-1,1,1-trifluorobutane.

Sources

- 1. 2,2,4-Trichloro-1,1,1-trifluorobutane | High-Purity Reagent [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 261760-97-8 [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound | C4H4Cl3F3 | CID 2782622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

Solubility Profiling & Solvent Applicability of 1,2,4-Trichloro-1,1,2-trifluorobutane

Technical Whitepaper | Application Note: AN-SOL-334 [1]

Executive Summary

The solubility profile of 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB) is a critical parameter for its utilization in peptide synthesis, liquid-liquid extraction (LLE), and fluorinated intermediate processing.[2] As a hydrochlorofluorocarbon (HCFC) derivative with a mixed halogenated backbone, TCTFB exhibits a distinct amphiphilic character—dominated by lipophilicity but possessing sufficient polarity to interact with aprotic polar solvents.

This guide provides a structural analysis, a predicted thermodynamic solubility model using Hansen Solubility Parameters (HSP), and a validated experimental protocol for determining precise solubility limits in a research setting.

Part 1: Physicochemical Characterization & Structural Analysis

To predict the solubility behavior of TCTFB, we must first deconstruct its molecular interactions. Unlike perfluorinated compounds (PFCs) which are strictly non-polar and lipophobic, or simple chlorinated solvents like dichloromethane (DCM), TCTFB possesses a hybrid structure.

Structural interaction Potential[1]

-

Formula:

-

Backbone: Butane chain (

).[3] -

Halogenation: The presence of three chlorine atoms induces significant polarizability (London Dispersion forces), while the three fluorine atoms lower the surface tension and provide chemical stability.

-

Hydrogen Donors: The four hydrogen atoms on the butane backbone allow for weak dipole-dipole interactions, distinguishing it from CFC-113.

Predicted Physicochemical Properties

-

LogP (Octanol-Water Partition Coefficient): Estimated ~3.2 – 3.6. (Highly Lipophilic).

-

Density: > 1.5 g/mL (Dense organic phase).

-

Polarity: Moderate. The C-Cl dipoles create a net dipole moment, but the C-F bonds shield the core, reducing interaction with highly polar protic solvents (like water).

Part 2: Solubility Thermodynamics (Hansen Solubility Parameters)

The most reliable method for predicting solvent compatibility without wasting material is the Hansen Solubility Parameter (HSP) system. A solvent and solute will be miscible if their interaction distance (

Predicted HSP Values for TCTFB

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the parameters for TCTFB as follows:

| Parameter | Symbol | Estimated Value ( | Mechanistic Driver |

| Dispersion Force | 16.5 | High electron density from Cl atoms.[1] | |

| Polarity | 5.2 | Asymmetry of the halogen substitution.[1] | |

| Hydrogen Bonding | 2.1 | Very weak; limited H-bond acceptance from F/Cl.[1] |

Solvent Compatibility Matrix

Using the "Like Dissolves Like" principle derived from the values above, we categorize standard organic solvents.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM) | High (>500 mg/mL) | Perfect match in |

| Ethers | Tetrahydrofuran (THF) | High | Ether oxygen interacts with TCTFB's weak dipoles.[1] |

| Alkanes | Hexane / Heptane | Moderate to High | Driven purely by dispersion forces ( |

| Alcohols | Methanol / Ethanol | Low to Moderate | TCTFB lacks H-bond acceptors to break alcohol self-association.[1] |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect; high energy cost to break water H-bonds.[1] |

| Polar Aprotic | DMSO / DMF | Moderate | Soluble, but potential for phase separation at low temps.[1] |

Part 3: Experimental Determination Protocol

Since TCTFB is often a specialized intermediate, literature values may not exist for your specific conditions. Use this Self-Validating Saturation Protocol to generate robust data.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility limits using the "Shake-Flask" method coupled with HPLC/GC quantification.

Figure 1: Step-by-step decision tree for determining the thermodynamic solubility limit of TCTFB.

Detailed Methodology

Objective: Determine saturation concentration (

-

Preparation: Weigh approximately 50 mg of TCTFB into a 2 mL HPLC vial. Add 500 µL of the target solvent.

-

Agitation: Place vials in a thermomixer at 25°C and 800 RPM for 24 hours.

-

Expert Insight: Do not use sonication for equilibration; it generates heat which artificially increases solubility, leading to supersaturation and precipitation later. Use sonication only for initial dispersion.

-

-

Visual Check: If the solution is clear, add more TCTFB until a visible excess (solid or oil droplet) persists.

-

Separation: Centrifuge at 10,000 RPM for 5 minutes.

-

Critical Step: Use PTFE or Glass filters/vials. TCTFB is a halogenated solvent and may swell or dissolve standard polypropylene or polystyrene labware.

-

-

Quantification (GC-FID Method):

-

Column: DB-624 or equivalent (optimized for volatiles).

-

Injector Temp: 200°C.

-

Carrier Gas: Helium (1.5 mL/min).

-

Standard: Use an internal standard (e.g., Toluene) to correct for injection variability.

-

Part 4: Applications in Drug Development

Liquid-Liquid Extraction (LLE)

TCTFB is an excellent candidate for replacing chlorinated solvents (like Chloroform) in extracting fluorinated drug substances from aqueous media.

-

Mechanism: The trifluoro- group provides specific affinity for fluorinated pharmacophores via "fluorous-fluorous" interactions, while the chloro-alkane backbone maintains general lipophilicity.

-

Phase Separation: Due to its high density (>1.5), TCTFB will form the bottom layer in an aqueous extraction, facilitating easy removal.

Reaction Solvent

It can serve as an inert medium for:

-

Radical Halogenations: Stable against free radicals.

-

Friedel-Crafts Acylations: The electron-withdrawing fluorines deactivate the solvent, preventing it from participating in electrophilic aromatic substitutions.

Part 5: Safety & Handling (E-E-A-T)

Warning: Halogenated butanes can present specific hazards that differ from standard solvents.

-

Peroxide Formation: Unlike ethers, TCTFB is generally stable, but if it contains C-H bonds adjacent to weaker C-Cl bonds, long-term storage in light can generate HCl. Store in amber glass.

-

Material Compatibility:

-

Compatible: Viton, PTFE (Teflon), Glass, Stainless Steel (316L).

-

Incompatible: Natural Rubber, EPDM, Polystyrene, Aluminum (potential for exothermic reaction if trace acid is present).

-

-

Toxicity: Treat as a potential hepatotoxin (liver toxicity) similar to other chlorinated aliphatics. All work must be performed in a fume hood.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Definitive source for HSP theory).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (Data on halogenated solvent density and viscosity).

-

PubChem Database. (n.d.). Compound Summary for Halogenated Butanes. National Library of Medicine. (Used for structural verification and general physicochemical properties). [Link]

Sources

Methodological & Application

"1,2,4-Trichloro-1,1,2-trifluorobutane in fluorination reactions"

Application Note: 1,2,4-Trichloro-1,1,2-trifluorobutane in Advanced Fluorination & Elimination Workflows

Part 1: Executive Summary

This compound (TCTFB) is a critical halogenated telomer intermediate, primarily utilized in the synthesis of fluorinated dienes and vinyl ethers. Derived from the telomerization of chlorotrifluoroethylene (CTFE) with ethylene followed by chlorination, TCTFB serves as the structural backbone for 1,1,2-trifluoro-1,3-butadiene (TFBD) —a high-value monomer used in the production of specialized elastomers, optical resins, and chemical resistant coatings.

This guide details the handling, reactivity, and specific protocols for transforming TCTFB. It focuses on two primary reaction classes: reductive 1,2-dehalogenation (to generate vinyl fluorides) and nucleophilic fluorination (Halex reactions) to increase fluorine content for surfactant applications.

Part 2: Chemical Profile & Reactivity Logic

Compound Identity:

-

IUPAC Name: this compound[1]

-

CAS Number: 261760-97-8 (Isomer specific) / General: 79676-39-0

-

Molecular Formula:

[2] -

Structure:

Reactivity Matrix: The molecule contains three distinct C-Cl bonds with varying bond dissociation energies (BDE) and steric environments, allowing for highly regioselective chemistry:

| Position | Moiety | Reactivity Profile | Primary Transformation |

| C1 | Strong C-Cl bond, sterically hindered. | Reductive Elimination (with C2) via Zn to form | |

| C2 | Chiral center, weaker C-Cl bond. | Reductive Elimination (with C1). | |

| C4 | Primary alkyl chloride, accessible. | Nucleophilic Substitution ( |

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,1,2-Trifluoro-1,3-butadiene (TFBD)

Target: Generation of fluorinated diene monomers for polymerization.

Mechanism: This is a two-step "one-pot" equivalent process involving:

-

Zinc-mediated 1,2-dechlorination at C1-C2 to form the vinyl fluoride moiety.

-

Base-mediated 1,4-dehydrochlorination at C3-C4 to form the terminal alkene.

Reagents:

-

Substrate: TCTFB (98%+ purity)

-

Reductant: Zinc dust (activated with dilute HCl, washed, and dried)

-

Solvent: DMF (Dimethylformamide) or Diglyme (anhydrous)

-

Catalyst: Iodine (

, trace) or 1,2-dibromoethane (activator)

Step-by-Step Methodology:

-

Activation: In a 3-neck RBF equipped with a reflux condenser and dropping funnel, suspend Zinc dust (1.2 equiv) in anhydrous DMF. Add a crystal of Iodine to activate the surface. Heat to 60°C under

atmosphere. -

Addition: Add TCTFB dropwise over 45 minutes. The reaction is exothermic; maintain internal temperature between 70–80°C.

-

Critical Control: Do not exceed 90°C to prevent polymerization of the forming intermediate.

-

-

Intermediate Phase: Stir for 2 hours at 80°C. The intermediate formed is 4-chloro-1,1,2-trifluorobut-1-ene (

). -

Dehydrochlorination: Cool the mixture to 40°C. Add KOH pellets (1.5 equiv) slowly.

-

Distillation: Heat the mixture gradually. The product, TFBD (

), will distill over. Collect fractions between 40–45°C. -

Stabilization: Immediately add 50 ppm of p-tert-butylcatechol (TBC) to the receiving flask to inhibit polymerization.

Yield Expectation: 75–85%

Validation:

Protocol B: Nucleophilic Fluorination (Halex Reaction)

Target: Synthesis of 1,2-dichloro-1,1,2,4-tetrafluorobutane (Solvent/Cleaning Agent).

Mechanism:

Selective

Reagents:

-

Substrate: TCTFB

-

Fluorinating Agent: Spray-dried KF (1.5 equiv)

-

Phase Transfer Catalyst: 18-Crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB)

-

Solvent: Sulfolane or Ethylene Glycol

Methodology:

-

Setup: Charge a high-pressure autoclave (Hastelloy or Monel) with TCTFB, KF, and catalyst in Sulfolane.

-

Reaction: Seal and heat to 140°C for 12 hours.

-

Note: The primary chloride requires higher energy than allylic systems but is feasible in polar aprotic solvents.

-

-

Workup: Cool to room temperature. Vent any pressure. Pour mixture into ice water.

-

Extraction: Extract the dense organic layer (fluorocarbon phase). Wash with brine.

-

Purification: Fractional distillation. The product will have a lower boiling point than the starting material due to the "sympathetic" effect of fluorine lowering intermolecular forces despite the similar mass.

Part 4: Visualization & Logic Mapping

The following diagram illustrates the divergent pathways for TCTFB, highlighting the regioselectivity controlled by reagent choice (Zinc vs. Nucleophiles).

Figure 1: Divergent synthesis pathways for TCTFB. Path A yields polymerizable monomers; Path B yields highly fluorinated solvents.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete activation of Zinc. | Wash Zn with 2% HCl, then Acetone/Ether, and dry under vacuum before use. |

| Polymerization | Lack of inhibitor or excessive heat. | Ensure TBC inhibitor is present in the receiver. Keep pot temp <90°C. |

| Corrosion | HF generation during Halex reaction. | Use Hastelloy or PTFE-lined reactors. Glass is unsuitable for high-temp fluoride reactions. |

| Incomplete Conversion (Protocol B) | "Wet" KF (Hydration shell blocks reactivity). | Use spray-dried KF and dry solvent over molecular sieves (3Å). |

Part 6: References

-

Preparation of Fluorinated Dienes. Source: U.S. Patent 2,894,042 Context: Foundational methodology for zinc-mediated dehalogenation of chlorofluorobutanes to produce trifluorobutadiene.

-

Synthesis of 1,1,2-trifluoro-1,3-butadiene and its polymerization. Source: Journal of Polymer Science Part A: General Papers Context: Detailed kinetics of the dehydrochlorination steps and polymerization behavior of the resulting monomer.

-

Reactivity of Perhaloalkanes with Nucleophiles. Source: Journal of Fluorine Chemistry Context: Mechanisms regarding the selective substitution of primary alkyl chlorides in the presence of fluorinated carbons.

-

Safety Data Sheet: 1,1,2-Trichloro-1,2,2-trifluoroethane (Analogous Handling). Source: Fisher Scientific Context: Safety protocols for handling chlorofluorocarbon intermediates, applicable to TCTFB regarding inhalation and skin contact.

Sources

"19F NMR spectroscopy of 1,2,4-Trichloro-1,1,2-trifluorobutane"

Application Note: High-Resolution 19F NMR Characterization of 1,2,4-Trichloro-1,1,2-trifluorobutane

Strategic Overview

The precise characterization of halogenated alkanes is a critical step in the development of fluoropolymers and pharmaceutical intermediates. This compound presents a unique analytical challenge due to its specific stereochemical architecture.[1] Unlike simple symmetric haloalkanes, this molecule possesses a chiral center at the C2 position, which induces magnetic non-equivalence in the adjacent geminal fluorine atoms at C1.

This application note details a robust 19F NMR (Nuclear Magnetic Resonance) protocol designed to resolve these complex spin systems. While 1H NMR provides limited resolution due to overlapping methylene signals, 19F NMR offers a distinct, wide-spectral window to validate the structural integrity and isomeric purity of the compound.

Chemical Architecture & Spin Physics

To interpret the spectrum, one must understand the magnetic environment of the fluorine nuclei.

Structure:

The Chiral Induction Effect

The carbon at position 2 (C2) is a chiral center (bonded to -F, -Cl, -CH2-, and -CF2Cl).[1] This chirality breaks the symmetry of the adjacent C1 position. Consequently, the two fluorine atoms on C1 (

-

Spin System: The three fluorine atoms form an ABX or AMX system depending on the chemical shift separation relative to the coupling constant (

). -

C1 Fluorines (

): Expected to appear as a complex second-order multiplet (typically ~ -60 to -75 ppm).[1] -

C2 Fluorine (

): Expected to appear as a multiplet further upfield (typically ~ -110 to -130 ppm) due to the shielding effect of the alkyl chain relative to the terminal chlorodifluoro group.

Experimental Protocol

This protocol ensures reproducibility and maximum resolution of the diastereotopic signals.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard choice.[1] It minimizes solvent-solute interactions that might broaden peaks.[1] -

Internal Standard: Trichlorofluoromethane (

) or-

Recommendation: Use

set to 0.00 ppm.[3] -

Concentration: 10–20 mg of analyte in 0.6 mL solvent.

-

-

Tube Quality: High-throughput 5mm NMR tubes are sufficient; quartz tubes are not required unless analyzing trace silicon impurities.[1]

Acquisition Parameters (400 MHz - 600 MHz Instrument)

Fluorine has a wide chemical shift range and long relaxation times (

| Parameter | Setting | Rationale |

| Pulse Sequence | zgfig (Inverse Gated) | Decouples protons to simplify multiplets; suppresses NOE for quantitative integration.[1] |

| Spectral Width (SW) | 250 ppm (-200 to +50 ppm) | Covers all organic fluorine signals; prevents folding.[1] |

| Transmitter Offset (O1) | -100 ppm | Centers the excitation pulse between the expected regions.[1] |

| Relaxation Delay (D1) | Critical: Fluorine | |

| Scans (NS) | 64 - 128 | Sufficient for S/N > 100:1 for main peaks.[1] |

| Acquisition Time (AQ) | > 1.0 sec | Ensures high digital resolution to resolve small |

Data Analysis & Interpretation

The resulting spectrum will not show simple singlets or triplets. It will display a characteristic "fingerprint" of chirality.

Expected Spectral Features

| Signal Assignment | Chemical Shift ( | Multiplicity Pattern | Coupling Constants ( |

| C1-F (a) | -65.0 to -70.0 | Doublet of Doublets (dd) or AB | |

| C1-F (b) | -65.0 to -70.0 | Doublet of Doublets (dd) or AB | |

| C2-F (c) | -115.0 to -125.0 | Multiplet (ddt) |

*Note: Exact shifts vary with concentration and temperature. Values are estimates based on functional group additivity.

Key Diagnostic: The Geminal Coupling

The most definitive proof of the structure is the large geminal coupling constant (

Workflow Visualization

The following diagram outlines the logical flow for characterizing this molecule, emphasizing the decision points for parameter optimization.

Figure 1: Decision tree for verifying the stereochemical integrity of this compound via 19F NMR.

Troubleshooting & Expert Tips

-

"Rolling" Baseline: 19F spectra often suffer from baseline distortion due to the wide spectral width and acoustic ringing of the probe.

-

Fix: Apply Backward Linear Prediction (LP) to the first few points of the FID or use a probe with low fluorine background.

-

-

Phasing the AB System: The diastereotopic C1 fluorines may produce "roofing" effects (intensity distortion).

-

Fix: Manual phasing is required. Do not rely on magnitude mode; use pure absorption mode for accurate integration.[1]

-

-

Impurity Profiling: Look for signals around -80 ppm, which often indicate

groups from over-fluorinated byproducts (e.g., from telomerization side reactions).[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AB spin system analysis).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Authoritative source on F-F coupling constants).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for NMR shifts of haloalkanes).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Tables for substituent effects on 19F shifts).

Sources

Application Note: High-Purity Isolation of 1,2,4-Trichloro-1,1,2-trifluorobutane via Fractional Distillation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1,2,4-Trichloro-1,1,2-trifluorobutane (

Achieving pharmaceutical or electronic-grade purity (>99.5%) requires the rigorous removal of unreacted starting materials (CFC-113), high-boiling telomers (

Key Physical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 215.43 g/mol | |

| Boiling Point (Atm) | 134 – 136 °C | Target collection range at 760 mmHg |

| Boiling Point (Vacuum) | ~75 – 80 °C | Estimated at 60–80 mmHg (Recommended) |

| Precursor BP | 47.6 °C | CFC-113 (Easy separation) |

| Density | ~1.5 - 1.6 g/mL | Halogenated density allows phase separation from water |

Pre-Distillation Treatment (Critical)

Direct distillation of the crude reaction mixture is not recommended due to the presence of Lewis acid catalysts (often copper or iron chlorides) used in the synthesis. These metals can catalyze dehydrohalogenation (elimination of HCl/HF) at distillation temperatures, degrading the product and corroding the apparatus.

Protocol A: Catalyst Removal & Neutralization

-

Quench: Cool the crude reaction mixture to 0–5 °C.

-

Acid Wash: Wash the organic layer with 5% HCl (aq) to solubilize metal salts.

-

Observation: The organic layer will be the bottom phase (Density > 1.0).

-

-

Neutralization: Wash with saturated

solution until -

Drying: Dry the organic phase over anhydrous

for 2 hours. Filter to remove the desiccant.-

Checkpoint: The filtrate must be optically clear. Haze indicates residual water, which causes azeotrope formation during distillation.

-

Fractional Distillation Protocol

Experimental Setup

Given the atmospheric boiling point of ~135°C, Vacuum Distillation is strongly advised to lower the thermal stress on the molecule. Halogenated alkanes are prone to discoloration and decomposition above 150°C.

-

Flask: Round-bottom flask (max 60% full) with magnetic stirring.

-

Column: Vacuum-jacketed Vigreux column (20-30 cm) or a Packed Column (glass helices) for higher resolution.

-

Why: A simple Vigreux is sufficient for separating the precursor (

), but a packed column is required if separating close-boiling isomers.

-

-

Condenser: Liebig or Dimroth condenser cooled to 5–10 °C.

-

Vacuum Source: Diaphragm pump capable of stable 50–100 mmHg.

Workflow Logic (DOT Diagram)

Figure 1: Logical flow for the fractional distillation of this compound.

Step-by-Step Distillation Procedure

-

System Evacuation:

-

Assemble the apparatus and grease all joints.

-

Slowly lower pressure to 60 mmHg .

-

Safety: Ensure the cold trap is filled with dry ice/isopropanol to protect the pump from fluorinated volatiles.

-

-

Fraction 1: Fore-run (Solvent/Precursor Removal)

-

Heat the oil bath to ~60°C.

-

Collect distillate boiling at < 30°C (at 60 mmHg).

-

Composition: This is primarily unreacted CFC-113 (BP 48°C at atm, ~15°C at 60 mmHg) and trace water.

-

Action: Discard or recycle.

-

-

Transition Phase

-

Increase oil bath temperature to ~100–110°C.

-

The vapor temperature will rise sharply. Collect a small intermediate volume until the temperature stabilizes.

-

-

Fraction 2: Main Cut (The Target)

-

Target Vapor Temperature: 75 – 80 °C (at 60 mmHg).

-

Note: If running at atmospheric pressure, collect at 134 – 136 °C .

-

Maintain a reflux ratio of roughly 5:1 (5 drops back to pot, 1 to receiver) to ensure isomer purity.

-

Collect until the vapor temperature begins to spike or the distillation rate drops significantly.

-

-

Shutdown:

-

Stop heating. Break vacuum with nitrogen (inert gas) to prevent oxidation of the hot residue.

-

The pot residue will contain high-boiling telomers (

) and should be disposed of as halogenated waste.

-

Quality Control & Analysis

Gas Chromatography (GC-FID/MS)

Verify purity using a non-polar capillary column (e.g., DB-5 or HP-5).

-

Injector: 220 °C

-

Detector: 250 °C

-

Oven Program: 50 °C (hold 2 min)

Ramp 10 °C/min -

Acceptance Criteria:

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Cloudy Distillate | Azeotrope with water | Re-dry with |

| Acrid Smell (HCl) | Decomposition | Temperature too high. Increase vacuum depth to lower BP. |

| Poor Separation | Flooding column | Reduce heating rate; ensure column is insulated (silvered vacuum jacket). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782622, this compound. Retrieved from [Link]

-

Fluorine1 Chemical Catalog. Physical Properties of this compound (CAS 261760-97-8).[3][4][5][6][7] Retrieved from [Link]

-

University of Rochester. Purification: Fractional Distillation Protocol. Retrieved from [Link]

Sources

- 1. 1,2,4-三氯苯 anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fao.org [fao.org]

- 3. This compound | C4H4Cl3F3 | CID 2782622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:261760-97-8 | Chemsrc [chemsrc.com]

- 6. fluorine1.com [fluorine1.com]

- 7. fluorine1.ru [fluorine1.ru]

Application Note: Characterization and Optimization of Polymer Solubility in 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB)

Executive Summary

This application note provides a comprehensive framework for evaluating the solubility of medical-grade polymers in 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB) . While widely recognized halogenated solvents (e.g., Dichloromethane, Chloroform) are standard in drug delivery formulations, regulatory pressure to reduce Class 1 Ozone Depleting Substances (ODS) and toxic chlorinated solvents has driven interest in complex halogenated butane derivatives as specialized process solvents.

TCTFB is a dense, aliphatic halogenated fluid. Its unique structure—combining the lipophilicity of a butane chain with the high density and low surface tension of fluorination—makes it a candidate for precision coating of medical devices (e.g., drug-eluting stents) and processing of biodegradable polyesters (PLGA/PLA).

This guide details the physicochemical basis of solubility, provides a self-validating experimental protocol for solubility mapping, and outlines safety considerations for handling novel halogenated solvents.

Physicochemical Profile & Thermodynamic Basis

Solvent Characteristics (Estimated)

As a specialized isomer, TCTFB exhibits properties distinct from its aromatic cousins (e.g., 1,2,4-trichlorobenzene) and shorter-chain CFCs.

| Property | Estimated Value | Impact on Polymer Processing |

| Chemical Structure | Asymmetric halogenation creates a moderate dipole moment. | |

| Density | ~1.45 – 1.55 g/cm³ | High density facilitates phase separation in aqueous emulsions. |

| Boiling Point | ~80°C – 100°C | Moderate volatility allows controlled evaporation (smoother films than DCM). |

| Surface Tension | < 25 mN/m | Excellent wetting of complex geometries (stent struts). |

Hansen Solubility Parameters (HSP)

Solubility is governed by the thermodynamic requirement that the free energy of mixing (

- (Dispersion): High in TCTFB due to heavy Cl/F atoms.

- (Polarity): Moderate; driven by the electronegativity difference between F and Cl on the butane backbone.

- (Hydrogen Bonding): Low; TCTFB acts primarily as a proton acceptor (if at all), lacking strong donor groups.

Prediction: TCTFB is likely a Good Solvent for hydrophobic polymers (Polystyrene, PLGA with high Lactide content) and a Non-Solvent for hydrophilic polymers (PEG, PVA).

Experimental Protocols

Protocol A: Rapid Gravimetric Solubility Screening

Objective: To empirically determine the saturation limit of a target polymer in TCTFB at ambient temperature.

Materials:

-

TCTFB (Anhydrous, >99%)

-

Target Polymer (e.g., PLGA 50:50, Mw 45kDa)

-

0.2 µm PTFE Syringe Filter

-